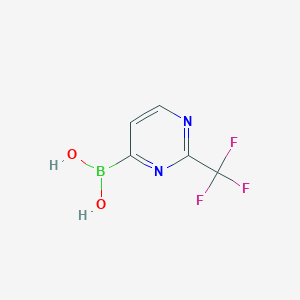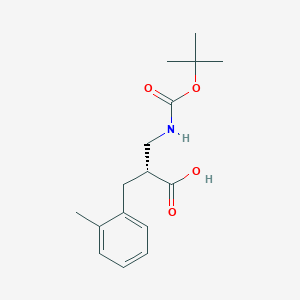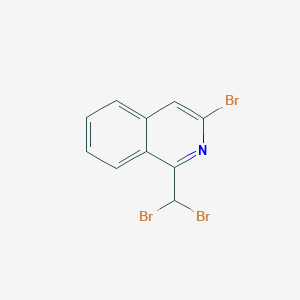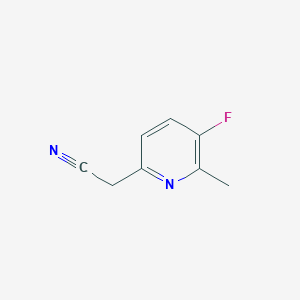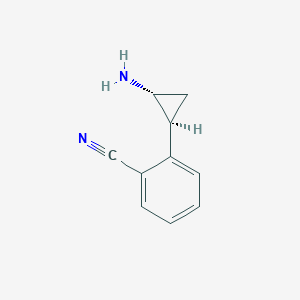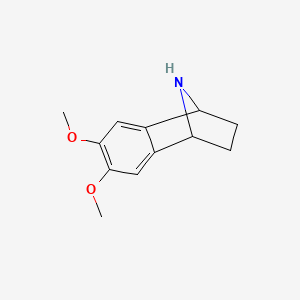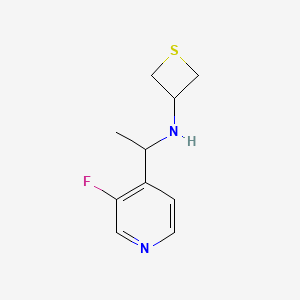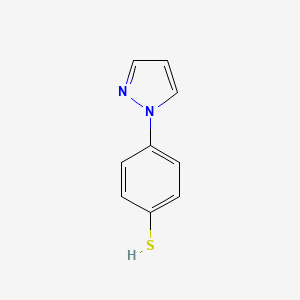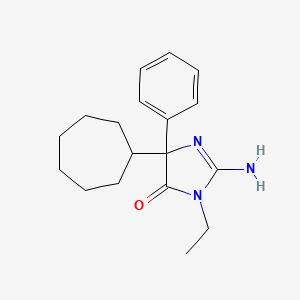
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride is a chemical compound that features a pyridine ring, an imidazole ring, and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-3-carboxaldehyde with imidazole in the presence of a suitable catalyst to form the pyridine-imidazole intermediate.
Chain Extension: The intermediate is then subjected to a reaction with butan-1-amine under controlled conditions to extend the chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly for targeting specific receptors or enzymes.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Pharmacology: It is investigated for its potential pharmacological effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)butan-1-amine: A structurally similar compound with a pyridine ring and butan-1-amine chain.
N-(Pyridin-3-ylmethyl)imidazole: Another related compound featuring a pyridine-imidazole structure.
Uniqueness
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses further highlight its significance.
Properties
Molecular Formula |
C12H19Cl3N4 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine;trihydrochloride |
InChI |
InChI=1S/C12H16N4.3ClH/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11;;;/h3-4,6,8-10H,1-2,5,7,13H2;3*1H |
InChI Key |
SPJZCJZVHSPCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
